Corrosion Inhibition: Advantage Over Sulfide Analogs
Dibenzyl sulfoxide (DBSO) demonstrates a unique two-electron cathodic reduction process in acidic media, a mechanism not shared by its sulfide or sulfone counterparts. This reduction yields dibenzyl sulfide as the major product, which strongly chemisorbs onto metal surfaces to provide corrosion protection [1]. In a direct comparative Surface-Enhanced Raman Scattering (SERS) study, it was concluded that dibenzyl sulfide itself was not an effective inhibitor for iron corrosion in 0.5 M HCl, confirming that the in-situ generation of the sulfide from the sulfoxide precursor is critical for the observed inhibition efficacy [2].
| Evidence Dimension | Corrosion inhibition mechanism and efficacy on iron |
|---|---|
| Target Compound Data | Undergoes 2e⁻ reduction to dibenzyl sulfide; the generated sulfide chemisorbs and acts as an effective inhibitor [1]. |
| Comparator Or Baseline | Dibenzyl sulfide (direct application) |
| Quantified Difference | Mechanism-dependent inhibition; direct sulfide application is ineffective. |
| Conditions | 0.5 M HCl on bare and iron-coated silver electrodes, studied by SERS and polarography [REFS-1, REFS-2]. |
Why This Matters
This mechanistic specificity dictates that only the sulfoxide form can serve as a precursor for the active corrosion-inhibiting species under these conditions, making substitution with the sulfide ineffective.
- [1] Mutombo, P., et al. (1996). The polarographic behavior of the corrosion inhibitor dibenzylsulfoxide. Journal of Electroanalytical Chemistry, 405(1-2), 223-226. View Source
- [2] Ohno, N., Uehara, J., & Aramaki, K. (1993). A SERS Study on Adsorption of Dibenzyl Disulfide, Sulfide, and Sulfoxide on an Iron‐Deposited Silver Electrode in a Hydrochloric Acid Solution. Journal of the Electrochemical Society, 140(9), 2512. View Source
